2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one
Description
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one is a heterocyclic compound that features a thiazole ring and a pyrazolone moiety. This compound is of significant interest due to its potential biological activities and applications in various fields such as medicinal chemistry and material science .
Properties
IUPAC Name |
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15N3O2S/c1-9-10(2)17-18(14(9)19)15-16-13(8-21-15)11-4-6-12(20-3)7-5-11/h4-9H,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WLMFAVQCCLKVMA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1C(=NN(C1=O)C2=NC(=CS2)C3=CC=C(C=C3)OC)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15N3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
301.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one typically involves the cyclization of appropriate precursors. One common method involves the reaction of 4-methoxyphenyl isothiocyanate with a suitable hydrazine derivative to form the thiazole ring, followed by cyclization with a diketone to form the pyrazolone moiety .
Industrial Production Methods
large-scale synthesis would likely involve optimization of the reaction conditions to maximize yield and purity, including the use of catalysts and controlled reaction environments .
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can be employed to modify the thiazole ring or the pyrazolone moiety.
Substitution: Electrophilic and nucleophilic substitution reactions can occur at various positions on the thiazole and pyrazolone rings.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and the use of solvents like ethanol or dimethyl sulfoxide .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups onto the thiazole or pyrazolone rings .
Scientific Research Applications
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one has several scientific research applications:
Mechanism of Action
The mechanism of action of 2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one involves its interaction with specific molecular targets and pathways. The thiazole ring can interact with enzymes and receptors, modulating their activity. The pyrazolone moiety can also participate in hydrogen bonding and other interactions, contributing to the compound’s overall biological effects .
Comparison with Similar Compounds
Similar Compounds
4,5-bis(p-methoxyphenyl)-2-(trifluoromethyl)-thiazole: This compound shares the thiazole ring but has different substituents, leading to distinct biological activities.
2-substituted 4-(2,5-dichlorothienyl)-1,3-thiazoles: These compounds have similar structural features but differ in their substituents and resulting properties.
Uniqueness
2-[4-(4-methoxyphenyl)-1,3-thiazol-2-yl]-4,5-dimethyl-4H-pyrazol-3-one is unique due to its specific combination of the thiazole and pyrazolone rings, which confer distinct chemical and biological properties.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
